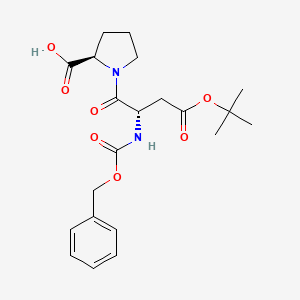

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

Description

Evolution of Synthetic Methodologies in Peptide Chemistry

The history of peptide synthesis is marked by transformative innovations that have made the creation of complex peptides, once a formidable task, a routine practice. The journey began with early solution-phase methods, pioneered by figures like Emil Fischer in the early 1900s. nih.gov A significant breakthrough was the introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932, which allowed for more controlled peptide bond formation. nih.gov

However, the most pivotal development was the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, an achievement for which he was awarded the Nobel Prize in Chemistry. researchgate.netbenthamdirect.commasterorganicchemistry.com SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, which simplified the purification process by allowing excess reagents and by-products to be washed away by simple filtration. nih.govpeptide.comnih.gov

Further refinements led to the development of robust protecting group strategies, most notably the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the now widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) schemes. masterorganicchemistry.compeptide.com The Fmoc/tBu strategy, in particular, offers advantages due to its use of milder deprotection conditions. masterorganicchemistry.com More recent advancements include the advent of automated peptide synthesizers, the use of microwave energy to accelerate coupling and deprotection steps, and sophisticated techniques like native chemical ligation for the synthesis of very large peptides and proteins. openaccessjournals.comnih.govpeptide.com

Table 1: Key Milestones in the Evolution of Peptide Synthesis

| Year/Period | Milestone | Significance |

|---|---|---|

| 1901 | Emil Fischer reports the synthesis of a dipeptide, glycylglycine. nih.gov | Considered the beginning of peptide chemistry. nih.gov |

| 1932 | Bergmann and Zervas introduce the Cbz protecting group. nih.gov | Provided the first reliable method for reversible amine protection, enabling controlled synthesis. nih.gov |

| 1963 | R. Bruce Merrifield develops Solid-Phase Peptide Synthesis (SPPS). researchgate.netbenthamdirect.com | Revolutionized peptide synthesis by simplifying procedures and enabling automation. researchgate.netpeptide.com |

| 1970 | The Fmoc protecting group is introduced by Carpino and Han. nih.govpeptide.com | Offered a base-labile alternative to the acid-labile Boc group, providing greater orthogonality. peptide.com |

| 1970s | Development of the Fmoc/tBu strategy. peptide.com | Became a dominant method in SPPS due to its milder deprotection conditions. masterorganicchemistry.com |

| 1990s | Introduction of Native Chemical Ligation. peptide.com | Enabled the synthesis of proteins and large peptides by joining unprotected peptide fragments. peptide.com |

| Present | Widespread use of automated, microwave-assisted SPPS. openaccessjournals.comnih.gov | Achieves high speed, efficiency, and purity in peptide production. nih.govresearchgate.net |

Significance of Protected Dipeptide Building Blocks in Complex Peptide Synthesis

As chemists pursue the synthesis of increasingly long and complex peptides, the limitations of stepwise, single amino acid addition in SPPS become more apparent. nih.gov Difficult sequences, particularly those prone to aggregation due to β-sheet formation, can lead to incomplete reactions, low yields, and challenging purifications. chempep.comiris-biotech.de To address these issues, the use of pre-formed, protected dipeptide synthons has become a critical strategy. nih.gov

Incorporating dipeptide units instead of single amino acids can significantly enhance synthetic efficiency. This approach reduces the number of coupling and deprotection cycles required to assemble the final peptide, which is particularly advantageous for large-scale synthesis. nih.gov

A key benefit of using protected dipeptides is the mitigation of aggregation. Specialized dipeptides, such as pseudoproline dipeptides, are designed to temporarily introduce a "kink" into the peptide backbone. chempep.comiris-biotech.de This conformational disruption breaks up the intermolecular hydrogen bonding that leads to β-sheet aggregation, thereby improving the solvation of the growing chain and facilitating subsequent chemical steps. chempep.comiris-biotech.de Furthermore, using a dipeptide with a C-terminal proline or a pseudoproline can minimize the risk of racemization at the activated C-terminal residue during fragment coupling. iris-biotech.de The strategic use of these building blocks is indispensable for the successful synthesis of challenging, hydrophobic, or aggregation-prone peptide sequences. chempep.com

Contextualizing Cbz-Asp(OtBu)(OtBu)-D-Pro-OH within Modern Peptide Synthesis Strategies

The chemical compound this compound is a highly specialized protected dipeptide synthon designed for strategic incorporation into complex peptides. smolecule.com Its structure is a clear example of the chemical sophistication employed in modern peptide synthesis to ensure efficiency and stereochemical integrity.

Structural Composition and Functionality: This dipeptide consists of an L-aspartic acid (Asp) residue linked to a D-proline (D-Pro) residue. Each component of its structure serves a deliberate purpose:

Cbz (Carbobenzyloxy) Group: This group protects the N-terminal α-amine of the aspartic acid residue. smolecule.com The Cbz group is a classic protecting group, stable under a variety of conditions but readily removable by catalytic hydrogenolysis, providing an orthogonal deprotection strategy relative to acid-labile groups. smolecule.com

OtBu (tert-Butyl Ester) Groups: The aspartic acid residue contains two carboxyl groups: the α-carboxyl group and the side-chain β-carboxyl group. In this synthon, both are protected as tert-butyl esters. smolecule.com The bulky OtBu groups prevent these acidic sites from engaging in unwanted side reactions during peptide coupling. smolecule.com They are stable to the conditions used for Cbz removal but can be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). smolecule.com

D-Proline (D-Pro) Residue: The inclusion of a D-amino acid, and specifically D-proline, is a key structural feature. The rigid, cyclic structure of proline introduces a significant conformational constraint or "kink" into the peptide backbone. smolecule.com This can be strategically used to induce or stabilize specific secondary structures, such as β-turns, in the final peptide. smolecule.com The D-configuration further enhances this effect and can increase the peptide's resistance to enzymatic degradation.

Free Carboxylic Acid (-OH): The C-terminal carboxyl group of the D-proline residue remains unprotected, allowing this dipeptide unit to be readily coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (B26582) (HOBt). smolecule.com

Synthetic Utility: The synthesis of this compound itself involves a multi-step process: protection of the aspartic acid N-terminus with a Cbz group, esterification of its carboxyl groups to form tert-butyl esters, and subsequent coupling to D-proline. smolecule.com

In practice, this dipeptide serves as a valuable intermediate in convergent or fragment-based peptide synthesis strategies. smolecule.com By incorporating this pre-formed, conformationally defined unit, chemists can bypass potential difficulties associated with the stepwise addition of Asp and Pro residues. Its use can lead to higher coupling efficiencies, with yields for analogous dipeptide formations reported in the 92–96% range under optimized conditions. smolecule.com The stability afforded by the tert-butyl groups also helps to prevent side reactions like diketopiperazine formation. smolecule.com

Table 2: Properties of this compound

| Property | Description |

|---|---|

| IUPAC Name | (2S)-2-(Benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutanoic acid coupled with D-proline |

| Molecular Formula | C26H36N2O8 (Calculated) |

| Molecular Weight | 504.57 g/mol (Calculated) |

| Appearance | Typically a white to off-white solid |

| Key Structural Features | N-terminal Cbz protection, dual tert-butyl ester protection on Asp, D-proline residue, free C-terminal carboxyl group. smolecule.com |

| Primary Application | Protected dipeptide building block for solution-phase or solid-phase peptide synthesis. smolecule.com |

| Deprotection Conditions | Cbz Group: Catalytic hydrogenolysis. smolecule.comOtBu Groups: Strong acid (e.g., Trifluoroacetic Acid - TFA). smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28N2O7 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2R)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16+/m0/s1 |

InChI Key |

IRBCKSXDSIRJNG-JKSUJKDBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis of Cbz Asp Otbu Otbu D Pro Oh

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a dipeptide such as Cbz-Asp(OtBu)-D-Pro-OH requires a strategic approach to ensure the correct sequence and stereochemistry while preventing unwanted side reactions. A retrosynthetic analysis is a powerful tool for devising a logical and efficient synthetic route.

Identification of Key Disconnections and Coupling Points

The primary disconnection in the retrosynthesis of Cbz-Asp(OtBu)-D-Pro-OH is the amide bond linking the aspartic acid and D-proline residues. This disconnection reveals two key building blocks: the N-terminally protected aspartic acid derivative, Cbz-Asp(OtBu)-OH, and the C-terminally free D-proline.

Retrosynthetic Disconnection of Cbz-Asp(OtBu)-D-Pro-OH

| Target Molecule | Key Disconnection | Precursors |

| Cbz-Asp(OtBu)-D-Pro-OH | Peptide Bond (Asp-Pro) | Cbz-Asp(OtBu)-OH and D-Pro-OH |

The formation of this peptide bond is the crucial coupling step in the synthesis. The success of this step hinges on the appropriate activation of the carboxylic acid of the aspartic acid precursor and the subsequent nucleophilic attack by the secondary amine of the D-proline.

Selection of N- and C-Terminal Protecting Groups for Amino Acid Precursors

The choice of protecting groups is paramount in peptide synthesis to prevent self-polymerization and other side reactions. nih.gov For the synthesis of Cbz-Asp(OtBu)-D-Pro-OH, specific protecting groups are chosen for the N-terminus of aspartic acid and its side chain.

N-Terminal Protection (Aspartic Acid): The Carbobenzyloxy (Cbz) group is employed for the protection of the α-amino group of aspartic acid. The Cbz group is a well-established protecting group in solution-phase peptide synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, which typically does not affect other common protecting groups. nih.gov

Side-Chain Protection (Aspartic Acid): The side-chain carboxyl group of aspartic acid is protected as a tert-butyl (OtBu) ester . The bulky tert-butyl group effectively shields the carboxyl group from participating in unwanted reactions. A significant advantage of the OtBu group is its orthogonality to the Cbz group; it is stable to the conditions used for Cbz deprotection (hydrogenolysis) but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for the selective deprotection of either the N-terminus or the side chain as needed in more complex peptide syntheses. The use of side-chain protection is crucial to avoid side reactions, such as the formation of aspartimide, which can occur during peptide synthesis, especially when aspartic acid is followed by amino acids like glycine or serine. biotage.com

C-Terminal Protection (D-Proline): In this specific synthesis, the carboxylic acid of D-proline remains unprotected as it is the nucleophile in the coupling reaction. If D-proline were to be extended at its C-terminus, a suitable protecting group, such as a methyl or benzyl (B1604629) ester, would be necessary.

Preparation of Cbz-Asp(OtBu)-OH Precursor

The synthesis of the key precursor, Cbz-Asp(OtBu)-OH, involves two main steps: the protection of the N-terminus of aspartic acid with a Cbz group, followed by the selective protection of the side-chain carboxyl group with a tert-butyl ester.

N-Terminal Carbobenzyloxy (Cbz) Protection Strategies

The introduction of the Cbz group onto the α-amino group of aspartic acid is typically achieved through a Schotten-Baumann reaction. This involves the reaction of aspartic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. The base, commonly sodium carbonate or sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Typical Reaction Conditions for N-Cbz Protection of Aspartic Acid

| Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| L-Aspartic Acid, Benzyl Chloroformate, Sodium Carbonate | Dioxane/Water | 0°C to Room Temperature | 2-3 hours | ~63% researchgate.net |

Side-Chain Carboxyl Protection with tert-Butyl (OtBu) Ester

Protecting the side-chain carboxyl group of N-Cbz-aspartic acid as a tert-butyl ester is a critical step. Direct esterification with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol. Therefore, methods involving the activation of the carboxylic acid or the use of a tert-butylating agent are commonly employed. One common method involves the use of isobutylene in the presence of a strong acid catalyst.

Optimization of Esterification Conditions and Selectivity

Achieving selective esterification of the β-carboxyl group over the α-carboxyl group of N-Cbz-aspartic acid is a key challenge. The different steric environments and electronic properties of the two carboxyl groups can be exploited to achieve selectivity.

The reaction conditions, including the choice of solvent, temperature, and catalyst, can be optimized to favor the formation of the desired β-tert-butyl ester. For instance, carrying out the reaction at lower temperatures can enhance selectivity. The use of specific esterification reagents can also influence the outcome.

Recent advancements have explored enzymatic approaches for the selective esterification of N-protected amino acids. For example, the industrial protease Alcalase has been shown to selectively synthesize α-carboxylic acid esters of amino acids and peptides in high yields under mild conditions. researchgate.net While this is for the α-carboxyl group, it highlights the potential of biocatalysis in achieving high selectivity in amino acid modifications.

Further optimization can involve a multi-step process where both carboxyl groups are initially protected, followed by the selective deprotection of the α-carboxyl group. However, for a more direct approach, careful control of reaction parameters is crucial.

Factors Influencing Selective Esterification of N-Cbz-Aspartic Acid

| Factor | Effect on Selectivity |

| Steric Hindrance | The α-carboxyl group is generally more sterically hindered by the adjacent Cbz-protected amino group, which can favor esterification at the β-position under certain conditions. |

| Reaction Temperature | Lower temperatures often lead to higher selectivity by minimizing non-selective side reactions. |

| Catalyst | The choice of acid or enzyme catalyst can significantly influence the regioselectivity of the esterification. |

| Protecting Group Strategy | An alternative strategy involves the formation of an anhydride intermediate, which can then be selectively opened by tert-butanol. |

The synthesis of Cbz-Asp(OtBu)-D-Pro-OH is a well-defined process that relies on established principles of peptide chemistry. The strategic selection of orthogonal protecting groups and the careful optimization of reaction conditions for the preparation of the key aspartic acid precursor are essential for a successful synthesis.

Preparation of D-Proline Precursor (e.g., D-Pro-OMe, D-Pro-OBn)

The synthesis of the target dipeptide begins with the preparation of a C-terminally protected D-proline, which prevents the carboxyl group from interfering in the subsequent peptide coupling reaction. Commonly used precursors are the methyl (OMe) and benzyl (OBn) esters of D-proline, typically isolated as their stable hydrochloride or p-toluenesulfonate salts.

D-Proline Methyl Ester (D-Pro-OMe)

The methyl ester of D-proline is frequently prepared via Fischer esterification. This method involves treating D-proline with methanol in the presence of an acid catalyst. A common and effective approach utilizes thionyl chloride (SOCl₂) or trimethylchlorosilane as the acid source. nih.govchemicalbook.com The reaction of D-proline with thionyl chloride in methanol at reflux temperatures leads to the formation of D-proline methyl ester hydrochloride in high yield. chemicalbook.comgoogle.com Alternatively, bubbling dry hydrogen chloride gas through a suspension of D-proline in anhydrous methanol is another established procedure. google.com

D-Proline Benzyl Ester (D-Pro-OBn)

The benzyl ester offers the advantage of being removable under mild hydrogenolysis conditions. It is typically synthesized by reacting D-proline with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). unimi.itnih.gov The reaction is driven to completion by the azeotropic removal of water, often using a Dean-Stark apparatus with a suitable solvent like cyclohexane. unimi.it The use of hazardous solvents like benzene or carbon tetrachloride has been successfully replaced by safer alternatives such as cyclohexane or green ethers like 2-methyltetrahydrofuran (Me-THF), which have been shown to produce the enantiomerically pure benzyl ester. unimi.itnih.govresearchgate.net The product is then isolated as the crystalline D-proline benzyl ester p-toluenesulfonate salt. unimi.it

| Precursor | Esterification Reagent | Catalyst/Co-reagent | Solvent | Typical Conditions | Product Form |

|---|---|---|---|---|---|

| D-Pro-OMe | Methanol | Thionyl Chloride (SOCl₂) | Methanol | Reflux, 2-29 hours | Hydrochloride Salt |

| D-Pro-OMe | Methanol | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Hydrochloride Salt |

| D-Pro-OBn | Benzyl Alcohol | p-Toluenesulfonic Acid (p-TsOH) | Cyclohexane | Reflux with Dean-Stark trap, 4 hours | p-Toluenesulfonate Salt |

Peptide Coupling Methodologies for Dipeptide Formation

The central step in the synthesis is the formation of the peptide bond between the carboxyl group of Cbz-Asp(OtBu)-OH and the secondary amine of the D-proline ester. This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. jpt.com Several classes of reagents and methodologies have been developed to achieve this transformation efficiently while minimizing side reactions, particularly racemization.

Overview of Common Peptide Coupling Reagents and Activators

Carbodiimides are widely used dehydrating agents that activate carboxylic acids for amide bond formation. libretexts.org N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are the most common examples. The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. libretexts.orgcreative-peptides.com This intermediate is then attacked by the amine component to form the peptide bond.

A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid residue. To suppress this, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or N-Hydroxysuccinimide (HOSu) are almost always included. youtube.combachem.com These additives react with the O-acylisourea intermediate to form an active ester (e.g., an HOBt-ester), which is less reactive and thus less prone to racemization, but still sufficiently electrophilic to react with the amine. youtube.combachem.com When using DCC, a byproduct, dicyclohexylurea (DCU), precipitates from most organic solvents and can be removed by filtration. creative-peptides.com

Phosphonium and uronium/aminium salt-based reagents are highly efficient activators that have become popular due to their high coupling rates and low levels of racemization. bachem.com These reagents require the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the carboxylic acid. bachem.comyoutube.com

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate HOBt active esters in situ.

Uronium/Aminium Salts : HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are among the most popular coupling reagents. creative-peptides.compeptide.com They are effective, fast, and can significantly reduce racemization when used with HOBt. peptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analogue of HBTU based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt). peptide.comresearchgate.net HATU generally reacts faster and provides better protection against epimerization than HBTU, making it a reagent of choice for difficult couplings. peptide.comluxembourg-bio.com

Mixed Anhydride Method : This classic technique involves the activation of the N-protected amino acid with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). highfine.comthieme-connect.de This reaction forms a mixed carbonic-carboxylic anhydride intermediate at low temperatures (e.g., -15 °C). google.com The amine component is then added, which attacks the activated carbonyl of the amino acid residue to form the peptide bond. thieme-connect.de This method is rapid and cost-effective, but can be accompanied by side reactions such as urethane formation if the amine attacks the wrong carbonyl group of the anhydride. sci-hub.senih.gov

Activated Ester Method : This approach involves the preparation of a stable, isolable activated ester of the N-protected amino acid, which is then reacted with the amine component in a separate step. N-hydroxysuccinimide (NHS) esters are the most common example. amerigoscientific.comchemicalbook.com They are typically prepared by reacting the carboxylic acid with N-hydroxysuccinimide using a coupling agent like DCC. amerigoscientific.com The resulting NHS-ester is a stable crystalline solid that can be purified and stored before being used for the coupling reaction, which proceeds under mild, neutral conditions, thereby minimizing the risk of racemization. chemicalbook.comlumiprobe.com

| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC (+ HOBt) | Forms O-acylisourea intermediate, then HOBt active ester | Cost-effective, widely used | Risk of racemization (without additives), insoluble urea byproduct (DCC) |

| Phosphonium Salts | PyBOP | Forms HOBt active ester in situ | High efficiency, low racemization | Higher cost, potential for side reactions |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms HOBt/HOAt/Oxyma active ester in situ | Very fast, high yields, low racemization (especially HATU, COMU) | Higher cost, potential for guanidinylation if used in excess |

| Mixed Anhydrides | Isobutyl Chloroformate | Forms mixed carbonic-carboxylic anhydride | Fast, inexpensive, innocuous byproducts | Requires low temperatures, risk of urethane formation |

| Activated Esters | NHS Esters | Pre-formed, stable ester reacts with amine | Minimal racemization, clean reaction | Requires an extra synthetic step to prepare the ester |

Optimization of Reaction Parameters for Efficient Dipeptide Bond Formation

Achieving a high yield and purity of the desired dipeptide, Cbz-Asp(OtBu)-D-Pro-ester, requires careful optimization of several reaction parameters.

Solvent : The choice of solvent is critical for ensuring that all reactants remain in solution. Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (THF) are commonly used. nih.gov The solvent can also influence reaction rates and the extent of side reactions like racemization. slideshare.net

Temperature : Peptide coupling reactions are often initiated at a low temperature (e.g., 0 °C or -15 °C) to minimize racemization and other side reactions. google.com After the initial activation and addition of the amine component, the reaction is typically allowed to warm to room temperature to ensure completion. google.com

Base : For coupling methods that require a base (e.g., uronium salts, mixed anhydrides), the choice and amount of base are crucial. highfine.com Weaker bases like N-methylmorpholine (pKa 7.4) or sterically hindered bases like 2,4,6-collidine are often preferred over stronger bases like DIPEA (pKa 10.1) to reduce the risk of racemization via abstraction of the α-proton of the activated amino acid. highfine.commdpi.com

Stoichiometry : Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the coupling reagent and the carboxylic acid component can help drive the reaction to completion. However, a large excess, particularly of uronium reagents, should be avoided as it can lead to side reactions like the capping of the free amine. peptide.com

Additives : As discussed, additives like HOBt and HOAt are essential for suppressing racemization in many coupling protocols. creative-peptides.com The development of newer additives like OxymaPure has led to reagents like COMU, which offer enhanced safety and efficiency profiles. luxembourg-bio.comacs.org

Reaction Time and Monitoring : The progress of the coupling reaction should be monitored, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion and avoid unnecessarily long reaction times which could increase the chance of side reactions.

Once the coupling reaction is complete, the resulting protected dipeptide ester, Cbz-Asp(OtBu)-D-Pro-ester, is isolated and purified. The final step to obtain the target compound, Cbz-Asp(OtBu)-D-Pro-OH, involves the selective removal of the C-terminal ester group (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) while keeping the Cbz and OtBu protecting groups intact.

Mechanistic Investigations of Dipeptide Bond Formation Pathways

The formation of the peptide bond between Cbz-Asp(OtBu)-OH and D-Pro-OH, when mediated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), proceeds through a series of reactive intermediates.

The primary mechanism involves the activation of the carboxyl group of Cbz-Asp(OtBu)-OH by the carbodiimide. This leads to the formation of a highly reactive O-acylisourea intermediate. creative-proteomics.comcreative-peptides.com This intermediate can then follow several pathways:

Direct Aminolysis: The O-acylisourea can be directly attacked by the amine group of D-proline to form the desired dipeptide and a dicyclohexylurea (DCU) byproduct. creative-peptides.com

Formation of a Symmetrical Anhydride: The O-acylisourea can react with another molecule of Cbz-Asp(OtBu)-OH to form a symmetrical anhydride. creative-peptides.com This anhydride is also a potent acylating agent and can react with D-proline to yield the dipeptide.

Formation of an Active Ester (with additive): In the presence of an additive like HOBt or Oxyma, the O-acylisourea intermediate is rapidly converted to the corresponding active ester. nih.gov This active ester is then aminolyzed by D-proline. This pathway is generally favored as it minimizes the risk of racemization. nih.gov

Undesirable side reactions can also occur, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and represents a loss of starting material. bachem.com

The kinetics of peptide coupling reactions can be complex and are influenced by the factors discussed above (solvent, temperature, concentration, and additives). The rate of the reaction is dependent on the concentration of the reactants and the reactivity of the intermediates.

Monitoring the progress of the reaction can be achieved through various analytical techniques, such as in situ NMR spectroscopy, which allows for the quantification of reactants and products over time. acs.org The "cleave and analyze" approach, particularly in solid-phase synthesis, can also be used to model the kinetics of coupling reactions. acs.org More recently, non-invasive methods like computer vision have been explored to monitor reaction rates by tracking color changes in the reaction mixture. chemrxiv.org

The rate of the desired peptide bond formation must be significantly faster than the rates of side reactions to ensure high purity of the final product. The use of additives like HOBt or Oxyma is crucial in this regard, as they channel the reaction through the more stable active ester intermediate, thereby controlling the reactivity and minimizing side reactions.

Post-Synthetic Work-up and Purification Strategies

Following the completion of the coupling reaction, a work-up procedure is necessary to remove byproducts and unreacted starting materials. In the case of a DCC-mediated coupling, the major byproduct, dicyclohexylurea (DCU), is sparingly soluble in many organic solvents and can often be removed by filtration. bachem.com

Further purification is typically required to isolate the Cbz-Asp(OtBu)(OtBu)-D-Pro-OH dipeptide in high purity. The choice of purification method depends on the physical properties of the protected dipeptide.

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides. bachem.com This method separates compounds based on their hydrophobicity. For protected peptides, which can be quite hydrophobic and have limited solubility in aqueous solutions, normal-phase chromatography on silica gel can be an effective alternative. biotage.com

Crystallization: If the protected dipeptide is a crystalline solid, crystallization can be an excellent method for purification, as it can lead to a significant rejection of impurities and result in a highly pure product. creative-peptides.com The choice of solvent system for crystallization is critical and needs to be determined empirically.

The purity of the final product is typically assessed by analytical HPLC and characterized by techniques such as mass spectrometry and NMR spectroscopy to confirm its identity and structural integrity.

Exploration of Alternative Synthetic Routes to this compound

While the standard synthesis involves a straightforward coupling of protected amino acid monomers, alternative strategies can be considered for reasons of efficiency, scalability, or environmental impact.

A convergent synthesis strategy is the most logical and widely practiced approach for producing dipeptides like this compound. nih.gov This method involves preparing the constituent protected amino acids, Cbz-Asp(OtBu)-OH and H-D-Pro-OH, separately. The two fragments are then joined together in a single coupling step. wikipedia.org

This approach offers significant advantages over a hypothetical linear synthesis where amino acids would be added one by one without purification of intermediates. Convergent synthesis avoids the formation of a statistical mixture of undesired products (e.g., Ala-Ala, Gly-Gly, Gly-Ala in addition to Ala-Gly when coupling Alanine and Glycine) and minimizes the accumulation of side products, as each fragment can be purified and characterized before the final coupling reaction. nih.govlibretexts.org The key step is the activation of the carboxylic acid group of Cbz-Asp(OtBu)-OH using a coupling agent to facilitate the formation of the amide bond with the secondary amine of D-proline. wikipedia.org

Enzymatic synthesis represents a green chemistry alternative to traditional chemical peptide synthesis. This approach utilizes enzymes as catalysts to form peptide bonds under mild, aqueous conditions, which can enhance stereospecificity and reduce the need for protecting groups and hazardous reagents. nih.gov

While enzymes like thermolysin or papain have been used for peptide synthesis, their substrate specificity can be a limitation. The synthesis of proline-containing peptides can be particularly challenging for some proteases. embopress.org However, specialized enzymes such as prolyl oligopeptidases are known to act on proline residues. nih.gov More recent advances include the use of L-amino acid α-ligases, which offer a promising route for the fermentative production of specific dipeptides. nih.gov Though not yet as widespread as chemical synthesis, enzymatic methods hold potential for the large-scale, sustainable production of dipeptides.

| Approach | Key Characteristics | Advantages | Disadvantages |

| Convergent Chemical Synthesis | Protected amino acid fragments are prepared/sourced and then coupled. nih.gov | High control, high purity of intermediates, avoids undesired side-products, broadly applicable. nih.gov | Requires protecting groups, coupling reagents, and organic solvents; can generate chemical waste. libretexts.org |

| Enzymatic Synthesis | Enzymes catalyze peptide bond formation in aqueous media. nih.gov | High stereospecificity, mild reaction conditions, environmentally friendly, may not require side-chain protection. | Enzyme specificity can be limiting, proline can be a difficult substrate, reaction equilibrium may need to be controlled. nih.govembopress.org |

Stereochemical Integrity in the Synthesis of Cbz Asp Otbu Otbu D Pro Oh

Challenges of Racemization during Peptide Bond Formation

The activation of the carboxylic acid group of an N-protected amino acid, a prerequisite for amide bond formation, inadvertently increases the acidity of the α-proton. This heightened acidity makes the α-proton susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers, a process known as racemization.

A primary pathway for the racemization of N-acylated amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. researchgate.netmdpi.com This mechanism is particularly relevant for N-alkoxycarbonyl-protected amino acids like the Cbz-protected aspartic acid in this synthesis.

The process is initiated by the activation of the carboxyl group of Cbz-Asp(OtBu)(OtBu)-OH. This activated intermediate can then undergo an intramolecular cyclization, where the amide oxygen of the Cbz protecting group attacks the activated carboxyl carbon. This results in the formation of a five-membered oxazolone (B7731731) ring. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base present in the reaction mixture, leading to a resonance-stabilized, achiral enolate intermediate. Tautomerization of this intermediate back to the oxazolone can occur with equal probability from either side, leading to a racemic mixture of the oxazolone. Subsequent nucleophilic attack by the amino group of D-Proline on the racemic oxazolone will yield a mixture of diastereomeric dipeptides: the desired Cbz-L-Asp(OtBu)(OtBu)-D-Pro-OH and the undesired Cbz-D-Asp(OtBu)(OtBu)-D-Pro-OH.

Strategies for Minimizing Racemization at the Aspartic Acid Moiety

Several strategies have been developed to suppress racemization during peptide coupling reactions involving aspartic acid derivatives. A common approach is the addition of coupling additives. For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can effectively minimize racemization. peptide.comnih.gov These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.

The choice of coupling reagent is also crucial. Reagents that promote rapid peptide bond formation while minimizing the lifetime of the highly reactive, racemization-prone intermediates are preferred. Furthermore, careful control of the reaction temperature is essential, as higher temperatures can accelerate the rate of racemization. nih.gov In the context of aspartic acid, a related side reaction, aspartimide formation, can also lead to racemization. peptide.comnih.gov While the tert-butyl protecting groups on the side chain of the aspartic acid in Cbz-Asp(OtBu)(OtBu)-OH help to sterically hinder this side reaction, the general strategies to minimize racemization also contribute to reducing the risk of aspartimide formation.

Analytical Techniques for Assessing Diastereomeric Purity and Enantiomeric Excess

To ensure the stereochemical purity of the synthesized Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, various analytical techniques are employed to determine the diastereomeric purity and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. nih.govresearchgate.net By using a chiral stationary phase, the two diastereomers (L-Asp-D-Pro and D-Asp-D-Pro) will exhibit different interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification.

Table 1: Representative Chiral HPLC Data for the Analysis of this compound

| Diastereomer | Retention Time (min) | Peak Area (%) | Diastereomeric Excess (%) |

| Cbz-L-Asp(OtBu)(OtBu)-D-Pro-OH | 12.5 | 99.2 | 98.4 |

| Cbz-D-Asp(OtBu)(OtBu)-D-Pro-OH | 14.8 | 0.8 |

Note: This data is representative and illustrates a successful synthesis with high diastereomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diastereomeric Derivatives can also be used to assess diastereomeric purity. nih.govresearchgate.netnih.gov The two diastereomers are chemically distinct entities and, in a chiral environment (such as a chiral solvent or with a chiral shift reagent), will have slightly different NMR spectra. Protons in close proximity to the chiral centers will experience different magnetic environments in each diastereomer, resulting in distinct chemical shifts. For this compound, the α-protons of the aspartic acid and proline residues are particularly sensitive to the stereochemistry and can often be used for this analysis.

Table 2: Representative ¹H NMR Chemical Shift Differences for Diastereomeric this compound

| Proton | Chemical Shift (ppm) for Cbz-L-Asp(OtBu)(OtBu)-D-Pro-OH | Chemical Shift (ppm) for Cbz-D-Asp(OtBu)(OtBu)-D-Pro-OH |

| Asp α-H | 4.65 | 4.72 |

| Pro α-H | 4.30 | 4.38 |

Note: This data is representative. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

By integrating the signals corresponding to each diastereomer, the diastereomeric ratio and thus the diastereomeric excess can be calculated, providing a quantitative measure of the stereochemical integrity of the synthesized dipeptide.

Role of Protecting Groups in Cbz Asp Otbu Otbu D Pro Oh Chemistry

Orthogonality of Carbobenzyloxy (Cbz) and tert-Butyl Ester (OtBu) Protecting Groups

In the realm of peptide synthesis, the concept of orthogonality is paramount. It dictates that different protecting groups within the same molecule can be removed under distinct chemical conditions, without affecting one another. nih.gov This principle is exemplified by the Cbz and OtBu groups present in Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, which allows for the selective deprotection of either the N-terminus or the side-chain carboxyl groups of the aspartic acid residue.

The N-terminal α-amino group of the aspartic acid is protected by the Cbz group, while both the α- and β-carboxyl groups are protected as tert-butyl esters. This arrangement provides the synthetic chemist with precise control over which end of the dipeptide will react in a subsequent coupling step.

Selective Cleavage Conditions for Cbz (e.g., Catalytic Hydrogenation, Acidolysis)

The Carbobenzyloxy group is a well-established amino protecting group that can be cleaved under several conditions. creative-peptides.com One of the most common and mildest methods is catalytic hydrogenation. This involves treating the Cbz-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This reaction is highly selective and leaves acid-labile groups like tert-butyl esters intact.

Alternatively, the Cbz group can be removed by strong acidic conditions, a process known as acidolysis. acs.org However, this method is less frequently employed when tert-butyl esters are present due to the potential for their simultaneous cleavage. Other less common methods for Cbz removal include the use of sodium in liquid ammonia (B1221849) or treatment with certain Lewis acids. acs.orgresearchgate.net

| Cleavage Method | Reagents | Typical Conditions | Compatibility with OtBu |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | High |

| Strong Acidolysis | HBr in acetic acid | Room temperature | Low |

| Dissolving Metal Reduction | Na in liquid NH₃ | -33 °C | High |

Selective Cleavage Conditions for OtBu (e.g., Acidolysis with TFA)

The tert-butyl ester groups are classic examples of acid-labile protecting groups. iris-biotech.de They are stable to a wide range of reaction conditions, including the basic conditions often used for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) groups, another common N-terminal protecting group. iris-biotech.de

The standard method for the deprotection of OtBu esters is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). creative-peptides.com This is typically performed in a dichloromethane (B109758) (DCM) solvent. The high stability of the Cbz group to these acidic conditions ensures the orthogonality of this protecting group scheme. While other Lewis acids like ZnBr₂ have been explored for tert-butyl ester cleavage, TFA remains the most prevalent reagent. acs.orgnih.gov

| Cleavage Method | Reagents | Typical Conditions | Compatibility with Cbz |

| Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature | High |

| Lewis Acid Treatment | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Varies | Moderate to High |

Influence of Protecting Groups on Solubility, Reactivity, and Conformational Properties

The presence of the Cbz and OtBu protecting groups significantly impacts the physicochemical properties of this compound. The bulky and hydrophobic nature of both the benzyl (B1604629) ring in the Cbz group and the tert-butyl groups enhances the solubility of the dipeptide derivative in organic solvents commonly used in peptide synthesis, such as dichloromethane, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). This improved solubility is advantageous for solution-phase peptide coupling reactions. peptide.com

From a reactivity standpoint, the electron-withdrawing nature of the Cbz group can slightly decrease the nucleophilicity of the N-terminal amine, though this effect is generally not significant enough to impede peptide bond formation. The primary role of the protecting groups is to prevent unwanted side reactions, such as the polymerization of the amino acid. nih.gov By masking the reactive amino and carboxyl functionalities, the protecting groups ensure that the desired peptide bond is formed specifically and in high yield.

Conformationally, the steric bulk of the tert-butyl groups on the aspartic acid side chain can influence the local peptide backbone geometry. This can be a factor in preventing aggregation during the synthesis of longer peptides.

Advanced Protecting Group Strategies in the Context of Multi-Step Peptide Synthesis

The orthogonal Cbz/OtBu protecting group strategy employed in this compound is a cornerstone of more complex, multi-step peptide syntheses. nih.gov This building block can be incorporated into a growing peptide chain in a controlled manner.

For instance, in a fragment condensation strategy, the Cbz group of this dipeptide can be removed to expose the N-terminal amine, which can then be coupled to the C-terminus of another protected peptide fragment. Conversely, the free carboxylic acid of the D-proline residue can be activated and coupled to the N-terminus of another peptide. The OtBu groups on the aspartic acid side chain would remain in place until the final deprotection step, which is typically carried out with a strong acid like TFA.

This dipeptide is particularly useful in scenarios where a D-amino acid is required at a specific position, and where the aspartic acid side chain needs to be protected until the final stages of the synthesis. The combination of a Cbz-protected N-terminus and OtBu-protected side chains offers a classic and reliable approach in the toolbox of peptide chemists for the construction of complex peptide targets. ub.edujocpr.com

Advanced Characterization and Analytical Methodologies for Synthetic Purity and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a synthetic compound. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different molecular formulas. For Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, HRMS is employed to verify the presence of the correct elements in their expected ratios.

The technique is also instrumental in the detection of impurities. Even small quantities of by-products from the synthesis, such as incompletely protected or deprotected species, can be identified by their distinct mass-to-charge ratios. This allows for a comprehensive assessment of the homogeneity of the synthesized peptide derivative.

Expected High-Resolution Mass Spectrometry Data for this compound:

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₄₂N₂O₈ |

| Monoisotopic Mass | 534.2941 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (e.g., [M+H]⁺) | 535.2019 m/z |

| Observed Ion (e.g., [M+Na]⁺) | 557.2838 m/z |

Note: The expected values are calculated based on the chemical formula. Actual observed values in an experimental setting should be within a narrow tolerance (typically < 5 ppm) of these theoretical values.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is utilized to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Advanced NMR techniques can also provide crucial information about the stereochemistry of the dipeptide. The D-configuration of the proline residue can be confirmed through the analysis of specific nuclear Overhauser effects (NOEs) and coupling constants. The presence and integrity of the Cbz (carbobenzyloxy) and OtBu (tert-butyl) protecting groups are also readily verified by their characteristic chemical shifts and multiplicities in the NMR spectra.

Representative ¹H NMR Chemical Shift Assignments for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cbz-CH₂ | ~5.1 | Singlet |

| Cbz-Aromatic | ~7.3 | Multiplet |

| Asp α-CH | ~4.5 | Multiplet |

| Asp β-CH₂ | ~2.8 | Multiplet |

| Pro α-CH | ~4.3 | Multiplet |

| Pro β, γ, δ-CH₂ | 1.8 - 3.7 | Multiplets |

| OtBu-CH₃ (Asp) | ~1.45 | Singlet |

| OtBu-CH₃ (Pro) | ~1.40 | Singlet |

Representative ¹³C NMR Chemical Shift Assignments for this compound:

| Carbons | Expected Chemical Shift (δ, ppm) |

| Cbz C=O | ~156 |

| Cbz-Aromatic | 127 - 136 |

| Cbz-CH₂ | ~67 |

| Asp C=O (amide) | ~171 |

| Asp C=O (ester) | ~170 |

| Asp α-CH | ~50 |

| Asp β-CH₂ | ~37 |

| Pro C=O (ester) | ~172 |

| Pro α-CH | ~60 |

| Pro β, γ, δ-CH₂ | 22 - 47 |

| OtBu C (quat, Asp) | ~82 |

| OtBu CH₃ (Asp) | ~28 |

| OtBu C (quat, Pro) | ~81 |

| OtBu CH₃ (Pro) | ~28 |

Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.

Chromatographic Purity Assessment (e.g., Analytical HPLC with UV/Vis and ELSD detection)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. For this compound, a reversed-phase HPLC method is typically employed. The compound is separated from any impurities based on its hydrophobicity.

Dual detection is often beneficial for a comprehensive purity analysis. A UV/Vis detector is effective for detecting chromophoric molecules, such as the Cbz-protected dipeptide, due to the aromatic ring of the Cbz group. An Evaporative Light Scattering Detector (ELSD) can be used in conjunction to detect any non-UV-active impurities, providing a more complete picture of the sample's purity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Purity Analysis Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV at 254 nm and ELSD |

| Expected Purity | >95% (for a highly purified sample) |

Elemental Analysis for Stoichiometric Validation of Synthetic Products

Elemental analysis provides a fundamental validation of the empirical formula of a synthesized compound. This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound. A close correlation between the experimental and theoretical values provides strong evidence for the stoichiometric integrity of the synthetic product.

Theoretical vs. Expected Elemental Analysis Data for C₂₈H₄₂N₂O₈:

| Element | Theoretical Percentage | Expected Experimental Range |

| Carbon (C) | 62.90% | 62.90 ± 0.4% |

| Hydrogen (H) | 7.92% | 7.92 ± 0.4% |

| Nitrogen (N) | 5.24% | 5.24 ± 0.4% |

Note: The expected experimental range for elemental analysis is typically within ±0.4% of the theoretical value.

Applications of Cbz Asp Otbu Otbu D Pro Oh As a Key Intermediate in Organic Synthesis Research

Building Block in the Synthesis of Complex Peptides and Peptidomimetics

The primary application of Cbz-Asp(OtBu)-D-Pro-OH is as a dipeptide fragment for incorporation into larger peptide structures. The use of dipeptide blocks can enhance synthesis efficiency, reduce the number of coupling steps, and potentially minimize side reactions associated with single amino acid additions, such as racemization.

Incorporation into Oligopeptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on an insoluble polymer support. nih.govpeptide.com While the Fmoc/tBu strategy is most common, other orthogonal protection schemes are also employed. peptide.com Cbz-Asp(OtBu)-D-Pro-OH can be incorporated into a growing peptide chain anchored to a resin.

In this context, the free carboxyl group of the D-proline in Cbz-Asp(OtBu)-D-Pro-OH is activated using a coupling reagent and reacted with the free N-terminal amine of the resin-bound peptide. This adds the Asp-D-Pro unit in a single step. The Cbz group, while historically significant in the development of peptide synthesis, is less common in modern automated SPPS but is valuable in specific strategies where its stability to mild acids and bases is required. nih.gov It is typically removed at the end of the synthesis or during a fragment condensation step via catalytic hydrogenation, which offers an orthogonal deprotection method to the acid-labile tBu group. bachem.com

Table 1: Hypothetical SPPS Coupling Cycle for Cbz-Asp(OtBu)-D-Pro-OH

| Step | Procedure | Purpose |

|---|---|---|

| 1. Resin Swelling | The peptide-resin is swelled in a suitable solvent (e.g., DCM, DMF). | To allow reagent access to the reaction sites on the polymer support. |

| 2. N-terminal Deprotection | The temporary N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed. | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed thoroughly to remove deprotection reagents and byproducts. | To ensure a clean coupling reaction. |

| 4. Activation & Coupling | Cbz-Asp(OtBu)-D-Pro-OH is pre-activated with a coupling reagent (e.g., HCTU, DIC/Oxyma) and added to the resin. | To form a new peptide bond, incorporating the dipeptide unit. |

Utilization in Solution-Phase Segment Condensation Strategies

Solution-phase synthesis, particularly for larger peptides or for industrial-scale production, often employs a segment condensation approach. peptide.com This involves coupling smaller, fully protected peptide fragments together. Cbz-Asp(OtBu)-D-Pro-OH is ideally suited for this methodology.

In this strategy, the Cbz-Asp(OtBu)-D-Pro-OH fragment can be coupled with another peptide fragment that has a free N-terminal amine. The Cbz group provides N-terminal protection, while the tert-butyl group protects the aspartic acid side chain. bachem.com The key advantage here is the reduced risk of racemization at the proline residue during activation. The resulting larger protected peptide can then be further elongated or deprotected to yield the final product. This modular approach allows for the purification of intermediates at each stage, ensuring high purity of the final complex peptide. bachem.com

Precursor for Functionalized Bioconjugates and Peptide-Based Materials

The structure of Cbz-Asp(OtBu)-D-Pro-OH provides multiple handles for further chemical modification, making it a useful precursor for bioconjugates and advanced materials. After incorporation into a larger sequence and selective deprotection, the aspartic acid side chain's carboxylic acid can be conjugated to various molecules, including:

Fluorescent dyes for imaging applications.

Linkers for drug delivery systems.

Biotin for affinity purification.

Polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.

Furthermore, the inclusion of a D-amino acid (D-Proline) can impart unique structural properties and increased resistance to enzymatic degradation by proteases. nbinno.com This makes peptides synthesized from this intermediate valuable for developing more stable peptide therapeutics and long-lasting biomaterials.

Role in the Development and Evaluation of Novel Peptide Synthesis Methodologies

The development of new and improved methods for peptide synthesis is a continuous area of research. Dipeptide intermediates like Cbz-Asp(OtBu)-D-Pro-OH can serve as valuable tools for evaluating the performance of these new methodologies.

Assessment of New Coupling Reagents and Additives

The efficiency and safety of peptide bond formation are largely dependent on the coupling reagents and any additives used. New reagents are constantly being developed to improve reaction times, increase yields, and, most importantly, suppress racemization. spbu.ru The coupling of Cbz-Asp(OtBu)-D-Pro-OH to another amino acid or peptide is a challenging test case due to the sterically hindered nature of the secondary amine of proline. By using this dipeptide in test reactions, researchers can accurately assess the effectiveness of new coupling reagents under demanding conditions.

Table 2: Common Coupling Reagents for Assessment

| Reagent Class | Examples | Key Feature |

|---|---|---|

| Carbodiimides | DCC, DIC | Classic coupling agents, often used with additives like HOBt or Oxyma. |

| Phosphonium Salts | BOP, PyBOP | High reactivity but can generate carcinogenic byproducts. |

Exploration of Novel Protecting Group and Deprotection Strategies

The combination of Cbz and tert-butyl protecting groups in Cbz-Asp(OtBu)-D-Pro-OH offers a classic example of an orthogonal protection scheme. bachem.com The Cbz group is labile to hydrogenolysis, while the tBu group is labile to strong acids (e.g., TFA). nih.govbachem.com This dipeptide can be used as a model system to:

Test the selectivity of new deprotection methods.

Evaluate the stability of other protecting groups under the conditions required to remove either the Cbz or tBu group.

Investigate potential side reactions, such as the formation of aspartimide from the Asp(OtBu) residue, which can be problematic during repeated base treatments in Fmoc-SPPS. luxembourg-bio.comnih.gov The study of such side reactions is crucial for optimizing synthesis protocols for complex aspartic acid-containing peptides.

Computational and Theoretical Studies Relevant to Cbz Asp Otbu Otbu D Pro Oh Synthesis and Reactivity

Molecular Modeling of Reactant Conformations and Transition States in Peptide Coupling Reactions

Molecular modeling plays a pivotal role in visualizing the three-dimensional structures of reactants and the transition states they traverse during peptide bond formation. For the synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, this involves modeling the N-terminally protected Cbz-Asp(OtBu)(OtBu) and the D-Proline.

The conformational landscape of the Cbz-protected aspartic acid is of particular interest. The benzyloxycarbonyl (Cbz) group, while crucial for preventing unwanted side reactions of the amine, is not merely a passive spectator. Computational studies on Cbz-protected amino acids have revealed that this group can influence the local conformation of the amino acid backbone. These preferred conformations can, in turn, affect the accessibility of the carboxylic acid for activation and subsequent coupling.

Similarly, the rigid pyrrolidine (B122466) ring of D-proline significantly constrains its conformational freedom. This rigidity has profound implications for the geometry of the peptide bond being formed. Proline is unique among the proteinogenic amino acids in that the peptide bond preceding it can adopt both cis and trans conformations with a relatively small energy difference. sigmaaldrich.com Molecular modeling can predict the relative energies of these conformers in the context of the specific reactants, which is crucial for understanding the potential for isomeric mixtures in the final product.

When modeling the peptide coupling reaction itself, the transition state is of paramount importance. This high-energy intermediate dictates the reaction rate and stereochemical outcome. Computational models can elucidate the geometry of the transition state, revealing key interactions between the activated carboxylic acid of the Cbz-aspartic acid derivative and the secondary amine of D-proline. These models can help to understand how factors such as the bulky tert-butyl protecting groups and the stereochemistry of the D-proline influence the trajectory of the incoming nucleophile.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energy Barrier Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper, more quantitative understanding of the peptide coupling reaction at the electronic level. These methods can be used to map out the entire potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, DFT calculations can be employed to investigate the mechanism of carboxylic acid activation. Whether using a carbodiimide (B86325) or another coupling reagent, quantum chemical calculations can model the formation of the activated species, such as an O-acylisourea intermediate, and determine the energy barriers associated with its formation.

The subsequent nucleophilic attack by the D-proline nitrogen on the activated carbonyl carbon is the key peptide bond-forming step. Quantum chemical calculations can precisely model this step, providing a detailed picture of bond breaking and bond formation in the transition state. A critical output of these calculations is the activation energy barrier for this step. A higher energy barrier corresponds to a slower reaction rate. By comparing the energy barriers for different reaction pathways or with different coupling reagents, chemists can make informed decisions to optimize reaction conditions.

It is important to note that the rate of peptide bond formation involving proline can be significantly slower compared to other amino acids. nih.gov This is attributed to the steric hindrance around the secondary amine and its reduced nucleophilicity. Quantum chemical calculations can quantify these steric and electronic effects, providing a theoretical basis for these experimental observations.

Prediction of Racemization Pathways and Stereochemical Outcomes

A significant challenge in peptide synthesis, particularly when activating an amino acid, is the risk of racemization at the alpha-carbon. For the synthesis of this compound, this would involve the loss of stereochemical integrity at the aspartic acid residue. Racemization typically proceeds through the formation of a planar and highly resonance-stabilized intermediate called an oxazolone (B7731731) (or azlactone).

Computational methods can be instrumental in predicting the propensity for racemization. Quantum chemical calculations can be used to determine the energy barrier for the formation of the oxazolone intermediate from the activated Cbz-Asp(OtBu)(OtBu). A lower energy barrier for oxazolone formation relative to the energy barrier for the desired peptide coupling reaction indicates a higher risk of racemization.

These calculations can also model the factors that influence the rate of oxazolone formation. For instance, the nature of the activating group, the solvent, and the presence of bases can all be incorporated into the computational model to assess their impact on the racemization pathway. The bulky tert-butyl protecting groups on the aspartic acid side chain may also sterically influence the rate of oxazolone formation, a hypothesis that can be tested through computational modeling.

Furthermore, computational studies can help in understanding the stereochemical outcome of the reaction, particularly the cis/trans isomerism of the newly formed peptide bond with D-proline. By calculating the relative energies of the cis and trans products and the energy barriers to their formation, it is possible to predict the expected isomeric ratio. Studies on proline-containing peptides have shown that both steric and electronic effects can influence this ratio. nih.govscispace.com

In Silico Design and Optimization of Synthetic Pathways

The insights gained from molecular modeling and quantum chemical calculations can be integrated into a broader in silico design and optimization strategy for the synthesis of this compound. This involves using computational tools to screen various synthetic routes and conditions before they are tested in the laboratory, saving time and resources.

For example, a variety of coupling reagents are available for peptide synthesis. Computational methods can be used to build a virtual library of these reagents and calculate the activation energies for both the desired peptide coupling and the undesired racemization pathway for each. This allows for the rational selection of a coupling reagent that is predicted to give the highest yield of the desired product with minimal racemization.

Similarly, the choice of protecting groups can be guided by computational analysis. While the Cbz and tert-butyl groups are specified in the target molecule, in a broader drug discovery context, computational tools could be used to evaluate alternative protecting groups for their effects on reactant conformation, reaction energetics, and solubility.

Finally, in silico approaches can aid in the optimization of reaction conditions such as solvent and temperature. By performing calculations that include solvent effects, it is possible to predict how the reaction mechanism and energy barriers will change in different solvent environments. This allows for the selection of a solvent that may preferentially stabilize the desired transition state over competing side-reaction pathways.

Future Directions and Emerging Research Avenues in Protected Dipeptide Chemistry

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The traditional methods of peptide synthesis, while effective, often rely on the use of hazardous reagents and generate significant amounts of chemical waste. oxfordglobal.com A major thrust in modern peptide chemistry is the development of greener and more sustainable synthetic protocols. oxfordglobal.comadvancedchemtech.com This involves a multi-pronged approach encompassing the use of environmentally benign solvents, the development of more atom-economical reagents, and the optimization of reaction conditions to minimize energy consumption.

Researchers are actively exploring alternatives to commonly used organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.com Water, being an environmentally friendly and non-toxic solvent, is a highly attractive medium for peptide synthesis. advancedchemtech.comresearchgate.net The development of water-soluble protecting groups and coupling reagents is a key area of investigation to facilitate aqueous-phase peptide synthesis. researchgate.net Furthermore, the use of greener solvents such as ethanol (B145695) has been shown to improve both the yield and purity of synthesized peptides while reducing hazardous waste. advancedchemtech.com

Key Strategies for Sustainable Peptide Synthesis

| Strategy | Description | Environmental Benefit |

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. advancedchemtech.com | Reduces toxic waste and improves laboratory safety. advancedchemtech.com |

| Catalytic Methods | Utilizing catalysts for amide bond formation instead of stoichiometric coupling reagents. researchgate.net | Improves atom economy and reduces chemical waste. researchgate.net |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor instead of traditional batch processes. oxfordglobal.com | Minimizes reagent and solvent usage, and allows for better control over reaction parameters. oxfordglobal.com |

| TFA-Free Cleavage | Employing cleavage protocols that avoid the use of trifluoroacetic acid (TFA). advancedchemtech.com | Eliminates the generation of hazardous acidic waste. advancedchemtech.com |

Integration with Automated and High-Throughput Synthesis Platforms

The demand for large libraries of peptides for drug discovery and screening has spurred the development of automated and high-throughput synthesis platforms. biotage.comcem.com These systems have significantly accelerated the pace of peptide synthesis, enabling the rapid production of numerous peptides with minimal manual intervention. biotage.compeptide.com Modern automated peptide synthesizers can perform all the necessary steps, including resin loading, deprotection, coupling, and cleavage, in a fully automated fashion. cem.com

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technology to enhance the speed and efficiency of peptide synthesis. cem.comgenscript.com Microwave energy can accelerate the coupling and deprotection steps, leading to shorter cycle times and improved purity of the final peptides. genscript.com When combined with automation, microwave-assisted SPPS allows for the rapid synthesis of even long and difficult peptide sequences. cem.com

High-throughput platforms often utilize parallel synthesis formats, allowing for the simultaneous synthesis of multiple peptides in well plates or on arrays of resins. biotage.compeptide.com These systems are invaluable for generating peptide libraries for screening purposes, such as in epitope mapping or lead optimization. biotage.com The integration of robotic liquid handling systems further enhances the throughput and reproducibility of these platforms. peptide.com As the technology continues to advance, we can expect to see even more sophisticated and integrated platforms that combine automated synthesis with downstream processes like purification and analysis. biotage.com

Comparison of Peptide Synthesis Platforms

| Platform | Key Features | Advantages |

| Single-Channel Automated Synthesizers | Automated synthesis of one peptide at a time. biotage.com Often incorporates microwave technology. biotage.com | High-quality peptides, reduced risk of human error. biotage.com |

| Multi-Channel/Parallel Synthesizers | Simultaneous synthesis of multiple peptides. biotage.compeptide.com | High-throughput for library generation. biotage.com |

| Flow Chemistry Systems | Continuous synthesis in a flow reactor. oxfordglobal.com | Precise control over reaction conditions, potential for scalability. oxfordglobal.com |

Exploration of Novel Derivatization and Functionalization Strategies

The functionalization and derivatization of peptides are crucial for enhancing their therapeutic properties, such as stability, bioavailability, and target specificity. researchgate.netrsc.org Researchers are continuously exploring new methods to introduce diverse chemical modifications into peptide structures.

One area of active research is the development of chemoselective ligation methods that allow for the precise modification of specific amino acid side chains or the peptide backbone. researchgate.net These methods enable the introduction of non-natural amino acids, fluorescent labels, drug conjugates, and other functional moieties. For instance, the derivatization of peptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been used to enhance their detection in mass spectrometry-based analyses. mdpi.com

Late-stage functionalization, where modifications are introduced after the peptide has been synthesized, is another powerful strategy. acs.org This approach allows for the rapid diversification of a common peptide scaffold to generate a library of analogs with different properties. Transition metal-catalyzed C-H activation has emerged as a promising tool for the site-specific functionalization of amino acid residues within a peptide chain. researchgate.netacs.org These methods offer a direct and atom-economical way to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org The ability to selectively modify peptides opens up new avenues for the design of novel therapeutics and research tools. researchgate.net

Potential for Chemo- and Stereoselective Synthesis using Catalytic Methods

The development of chemo- and stereoselective catalytic methods for peptide synthesis holds the promise of revolutionizing the field. nih.govnih.gov While traditional peptide synthesis relies on the use of pre-activated and protected amino acid building blocks, catalytic approaches could enable the direct and selective formation of peptide bonds from unprotected or minimally protected precursors. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has shown great potential for the asymmetric synthesis of amino acids and small peptides. mdpi.com Peptide catalysts themselves can be used to promote stereoselective reactions, mimicking the activity of enzymes but with smaller, more synthetically accessible molecules. nih.gov These catalysts can operate in complex environments and exhibit high levels of chemoselectivity. nih.gov

Transition metal catalysis also offers a powerful platform for the development of novel peptide synthesis methods. researchgate.net For example, rhodium and ruthenium catalysts have been used for the derivatization of peptidic substrates. researchgate.net The ultimate goal is to develop catalytic systems that can achieve high levels of both chemo- and stereoselectivity, allowing for the efficient and racemization-free synthesis of peptides. nih.gov Such advancements would not only make peptide synthesis more sustainable but also open up new possibilities for the creation of complex and novel peptide architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, and what critical steps ensure high yield and purity?

- Methodological Answer : The compound is typically synthesized via solution-phase peptide coupling, starting with Boc-protected intermediates (e.g., Boc-Arg(Mtr), Gly-OBn) and activated carboxylic acids. Key steps include Boc-deprotection (using TFA), coupling reagents like HOBt/DIC, and final hydrogenolysis for Cbz/Bn removal . Yield optimization requires strict anhydrous conditions and monitoring via TLC/HPLC. Purity is verified by H/C NMR and mass spectrometry, with deviations >5% in expected peaks indicating side reactions .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., δ 1.4 ppm for tert-butyl groups) and integration ratios to theoretical values .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 534.60) with ≤2 ppm error .

- Chromatography : HPLC retention time consistency (±0.2 min) under gradient elution (C18 column, 0.1% TFA in HO/MeCN) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at –20°C under inert gas (Ar/N) in amber vials to avoid hydrolysis of tert-butyl esters. Conduct stability assays via monthly HPLC analysis; ≥95% purity over 6 months indicates acceptable storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR) for this compound?

- Methodological Answer :

- Step 1 : Rule out solvent/impurity artifacts by re-dissolving in deuterated solvents (CDCl vs. DMSO-d) and comparing with literature .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks to diastereomers or rotamers.

- Step 3 : If unresolved, use X-ray crystallography (if crystallizable) or computational modeling (DFT) to confirm conformers .

Q. What experimental design principles apply when studying this compound’s role in peptidomimetic drug discovery?

- Methodological Answer :

- Hypothesis-driven frameworks : Use PICO (Population: target protein; Intervention: compound binding; Comparison: native ligands; Outcome: binding affinity ΔG) to structure assays .

- Controls : Include scrambled sequences or D-Pro→L-Pro analogs to isolate stereochemical effects .

- Replication : Perform triplicate SPR/ITC measurements, with statistical validation (e.g., ANOVA, p < 0.05) .

Q. How can researchers optimize the macrolactamization of linear precursors involving this compound?

- Methodological Answer :

- Activation strategy : Test coupling agents (e.g., HATU vs. PyBOP) under high-dilution conditions (≤0.01 M) to favor cyclization over oligomerization .

- Solvent screening : Compare yields in DMF, CHCl, and THF; additives like HOAt may improve efficiency.

- Kinetic monitoring : Use inline FTIR or LC-MS to track reaction progression and identify intermediates .

Methodological Best Practices

Q. What criteria should guide the selection of protecting groups (e.g., Cbz vs. Boc) in related syntheses?

- Answer : Prioritize orthogonal protection (e.g., Cbz for amines, tert-butyl for carboxylates) to enable sequential deprotection. Assess:

- Stability : Boc is acid-labile (TFA), while Cbz requires hydrogenolysis .

- Compatibility : Avoid groups prone to β-elimination (e.g., Fmoc) in aspartic acid derivatives .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Answer : Follow IUPAC guidelines and include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products